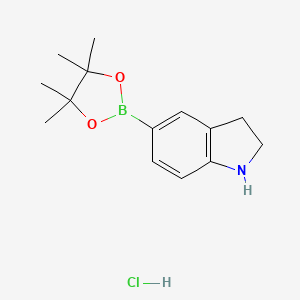

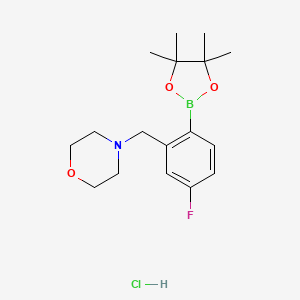

Indoline-5-boronic acid pinacol ester hydrochloride; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

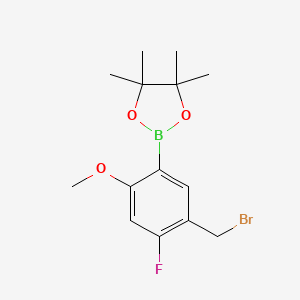

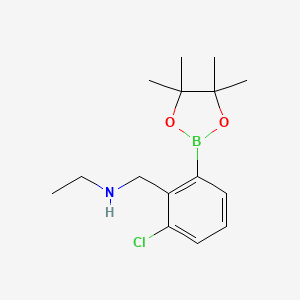

Indoline-5-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2096334-46-0 and a linear formula of C14H21BClNO2 . It has a molecular weight of 281.59 .

Synthesis Analysis

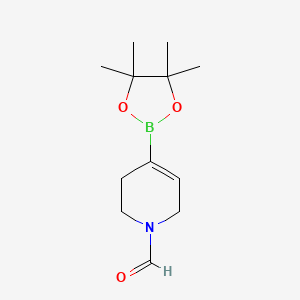

Pinacol boronic esters, such as Indoline-5-boronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The IUPAC name of this compound is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride . The InChI code is 1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H .

Physical And Chemical Properties Analysis

Indoline-5-boronic acid pinacol ester hydrochloride is soluble in dichloromethane, ethyl acetate, and methanol . It is stored in a well-ventilated place with the container kept tightly closed .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Indoline-5-boronic acid pinacol ester hydrochloride serves as a valuable intermediate in the synthesis of indazole derivatives. These derivatives have demonstrated diverse biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, and analgesic effects . Researchers can explore modifications of this compound to develop novel drugs with improved efficacy and reduced toxicity.

Organic Synthesis

The compound participates in Suzuki–Miyaura reactions, allowing for the aromatization of the indazole ring at the C5 position. By leveraging this reaction, scientists can access a wide range of functionalized indazole derivatives. These derivatives find applications in various fields, such as agriculture, energy, and materials science .

Electrochemistry

Researchers have employed this compound in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit interesting optical and electrochemical properties, making them relevant for applications in organic electronics and photovoltaics .

Mécanisme D'action

Target of Action

Similar compounds are known to be involved in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the borylation pathway, which is a key process in the synthesis of organoboron compounds . These compounds are important in organic synthesis and medicinal chemistry due to their unique reactivity and selectivity.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in borylation reactions, the compound can contribute to the formation of new carbon-boron bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can influence the compound’s action, efficacy, and stability . For example, the compound’s borylation activity may be enhanced in the presence of a palladium catalyst .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRYGMRLGGOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)